molecular formula C8H16N2 B13025465 (S)-N-Methylquinuclidin-3-amine

(S)-N-Methylquinuclidin-3-amine

Cat. No.: B13025465
M. Wt: 140.23 g/mol
InChI Key: UWBYHCLTULMDDX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Methylquinuclidin-3-amine is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. It is known for its unique structure, which includes a quinuclidine skeleton, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-amine typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of quinuclidine derivatives using chiral catalysts to achieve the desired enantiomer. Another approach involves the use of chiral auxiliaries or reagents to induce asymmetry during the synthesis process.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methylquinuclidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidinone derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(S)-N-Methylquinuclidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-Methylquinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. Its quinuclidine structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Quinuclidine: A parent compound with a similar structure but lacking the methyl and amine groups.

    N-Methylquinuclidine: Similar to (S)-N-Methylquinuclidin-3-amine but without the specific stereochemistry.

    Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m1/s1

InChI Key

UWBYHCLTULMDDX-MRVPVSSYSA-N

Isomeric SMILES

CN[C@@H]1CN2CCC1CC2

Canonical SMILES

CNC1CN2CCC1CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.